molecular formula C12H13FINO B8014102 (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone

(4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone

Cat. No.: B8014102
M. Wt: 333.14 g/mol
InChI Key: ZTPVRPSKXZWYHT-UHFFFAOYSA-N
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Description

(4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone is an organic compound that features a fluorine and iodine-substituted phenyl ring attached to a piperidinyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

  • Halogenation: : The introduction of fluorine and iodine atoms onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be done using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI), while iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide.

  • Formation of Piperidinyl Methanone: : The piperidinyl methanone moiety can be synthesized by reacting piperidine with a suitable acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

  • Coupling Reaction: : The final step involves coupling the halogenated phenyl ring with the piperidinyl methanone. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. For example, the iodine atom can be replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The piperidinyl methanone group can be subjected to oxidation to form corresponding N-oxides or reduction to yield secondary amines.

  • Coupling Reactions: : The compound can participate in further cross-coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for oxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex organic molecules. Its halogenated phenyl ring makes it a versatile intermediate in various organic synthesis reactions.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of both fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism by which (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine and iodine atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with biological targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(piperidin-1-yl)methanone: Lacks the iodine atom, which may affect its reactivity and binding properties.

    (4-Iodophenyl)(piperidin-1-yl)methanone: Lacks the fluorine atom, potentially altering its electronic properties and biological activity.

    (4-Chloro-2-iodophenyl)(piperidin-1-yl)methanone: Substitution of chlorine for fluorine can change the compound’s reactivity and interaction with biological targets.

Uniqueness

The presence of both fluorine and iodine atoms in (4-Fluoro-2-iodophenyl)(piperidin-1-yl)methanone makes it unique compared to its analogs. This dual halogenation can enhance its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-fluoro-2-iodophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FINO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVRPSKXZWYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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